[1,1'-Biphenyl]-4-yl(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“[1,1’-Biphenyl]-4-yl(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone” is a complex organic compound. It contains a biphenyl group, a methoxy group, a pyrimidine ring, and a piperazine ring. These components are common in many pharmaceuticals and could suggest a variety of potential uses .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The biphenyl group would provide a rigid, planar structure, while the piperazine ring would introduce a flexible, rotatable element. The methoxy group and the methyl group on the pyrimidine ring would likely influence the compound’s polarity and potential for hydrogen bonding .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the methoxy group could increase its solubility in polar solvents .科学的研究の応用
G Protein-Coupled Receptor Antagonists
Research in bioorganic and medicinal chemistry has led to the discovery of potent antagonists for G protein-coupled receptors, such as NPBWR1 (GPR7), showcasing the compound's potential in modulating receptor activities with implications for treating related disorders (Romero et al., 2012).
Molecular Interaction Studies
Studies on molecular interaction, particularly with the CB1 cannabinoid receptor, have demonstrated the utility of similar compounds in elucidating the pharmacophore models for CB1 receptor ligands. This research aids in understanding the binding interactions and potential antagonist activities of these compounds (Shim et al., 2002).
Antimicrobial Activity
Novel triazole analogues of piperazine, with chemical structures related to the compound , have shown significant antibacterial activity against human pathogenic bacteria, indicating potential for the development of new antimicrobial agents (Nagaraj et al., 2018).
Antimicrobial and Antifungal Agents
Synthesis and evaluation of new pyridine derivatives, including those structurally related to the mentioned compound, have revealed variable and modest antimicrobial and antifungal activities. These findings contribute to the search for new therapeutic agents in treating infections (Patel et al., 2011).
Antioxidant Properties
Research into novel benzoxazine derivatives possessing anti-stress oxidative properties showcases the potential therapeutic applications of compounds with similar structures in managing oxidative stress and related conditions (Largeron & Fleury, 1998).
Bacterial Persister Eradication
Studies have identified compounds capable of selectively killing bacterial persisters without affecting normal antibiotic-sensitive cells. This research opens avenues for combating antibiotic resistance and treating persistent infections (Kim et al., 2011).
Tubulin Polymerization Inhibition
A series of compounds derived from tricyclic heterocycles, including phenoxazine and phenothiazine, have been shown to inhibit tubulin polymerization, indicating potential as anticancer agents by inducing G2/M phase cell cycle arrest (Prinz et al., 2017).
将来の方向性
特性
IUPAC Name |
[4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]-(4-phenylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c1-17-24-21(16-22(25-17)29-2)26-12-14-27(15-13-26)23(28)20-10-8-19(9-11-20)18-6-4-3-5-7-18/h3-11,16H,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKLADXLALYXMEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。